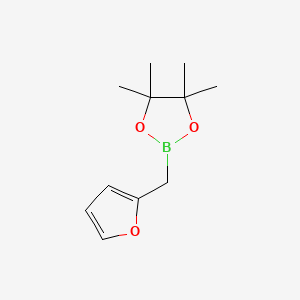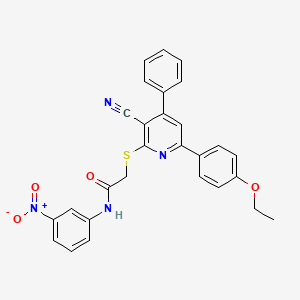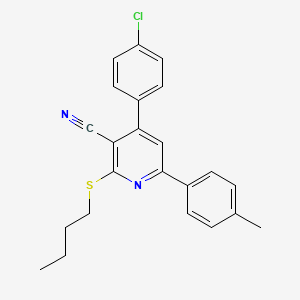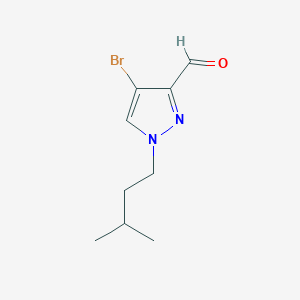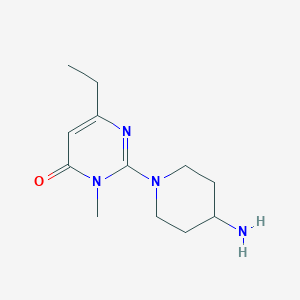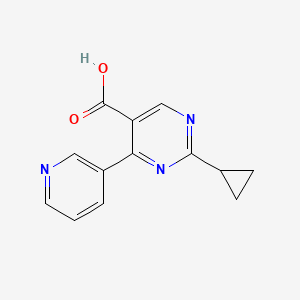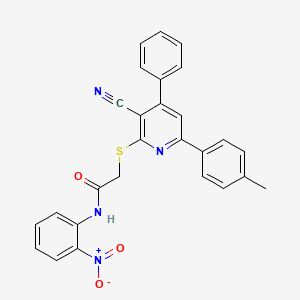
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole is a chemical compound known for its unique structure and properties It features a pyrazole ring substituted with a 2-chloroethyl group and a 2,4-dichlorophenyl group
準備方法
The synthesis of 1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chloroethylamine and 2,4-dichlorobenzaldehyde.
Formation of Intermediate: The reaction between 2-chloroethylamine and 2,4-dichlorobenzaldehyde forms an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization in the presence of a suitable catalyst, such as acetic acid, to form the pyrazole ring.
Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to enhance yield and purity.
化学反応の分析
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
科学的研究の応用
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research explores its potential as a lead compound for developing new pharmaceuticals targeting specific diseases.
Industry: It finds applications in the development of agrochemicals, dyes, and other industrial products.
作用機序
The mechanism of action of 1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole involves its interaction with molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate specific enzymes involved in metabolic pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction pathways.
DNA Interaction: It may interact with DNA, affecting gene expression and cellular functions.
The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-pyrazole can be compared with similar compounds, such as:
1-(2-Chloroethyl)-3-(2,4-dichlorophenyl)-1H-pyrazole: Similar structure but different substitution pattern on the pyrazole ring.
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-imidazole: Similar structure but with an imidazole ring instead of a pyrazole ring.
1-(2-Chloroethyl)-5-(2,4-dichlorophenyl)-1H-triazole: Similar structure but with a triazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.
特性
分子式 |
C11H9Cl3N2 |
|---|---|
分子量 |
275.6 g/mol |
IUPAC名 |
1-(2-chloroethyl)-5-(2,4-dichlorophenyl)pyrazole |
InChI |
InChI=1S/C11H9Cl3N2/c12-4-6-16-11(3-5-15-16)9-2-1-8(13)7-10(9)14/h1-3,5,7H,4,6H2 |
InChIキー |
LWRUDKCNRVQQQG-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=CC=NN2CCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


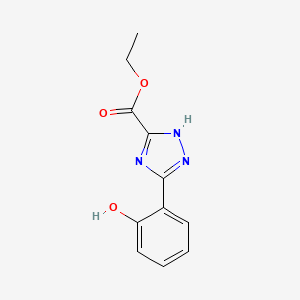

![3-Chloro-4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-c]pyridazine](/img/structure/B11776438.png)
![2-(Pyridin-3-yl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B11776440.png)
